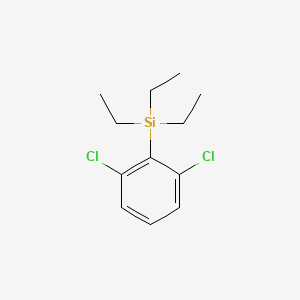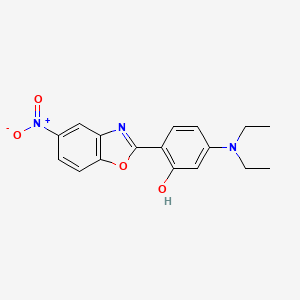![molecular formula C31H24Br2N4S B12589237 Thiourea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- CAS No. 649740-21-6](/img/structure/B12589237.png)
Thiourea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- is a complex organosulfur compound It is a derivative of thiourea, where the hydrogen atoms are replaced by 3-bromophenyl and 1H-indol-1-ylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thiourea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- typically involves the reaction of 3-bromophenyl isothiocyanate with 1H-indole-1-ylmethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as recrystallization or distillation.
Types of Reactions:
Oxidation: Thiourea derivatives can undergo oxidation reactions, typically forming sulfinic or sulfonic acids.
Reduction: Reduction of thiourea derivatives can lead to the formation of corresponding amines.
Substitution: Thiourea compounds can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfinic acids, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated thiourea derivatives.
Aplicaciones Científicas De Investigación
Thiourea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of Thiourea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- involves its ability to form hydrogen bonds and interact with various molecular targets. It can act as a hydrogen bond donor, stabilizing transition states in chemical reactions. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key amino acid residues.
Comparación Con Compuestos Similares
Thiourea: The parent compound, with simpler structure and broader applications.
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a hydrogen bond donor catalyst in organic synthesis.
N-(4-bromophenyl)-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea: Another derivative with specific applications in carbohydrate chemistry.
Uniqueness: Thiourea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- is unique due to its complex structure, which combines the properties of 3-bromophenyl and 1H-indol-1-ylmethyl groups. This structural complexity enhances its potential for specific interactions in both chemical and biological systems, making it a valuable compound for targeted research applications.
Propiedades
Número CAS |
649740-21-6 |
|---|---|
Fórmula molecular |
C31H24Br2N4S |
Peso molecular |
644.4 g/mol |
Nombre IUPAC |
1,3-bis[(3-bromophenyl)-indol-1-ylmethyl]thiourea |
InChI |
InChI=1S/C31H24Br2N4S/c32-25-11-5-9-23(19-25)29(36-17-15-21-7-1-3-13-27(21)36)34-31(38)35-30(24-10-6-12-26(33)20-24)37-18-16-22-8-2-4-14-28(22)37/h1-20,29-30H,(H2,34,35,38) |
Clave InChI |
LUHKGHUPZOKRQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2C(C3=CC(=CC=C3)Br)NC(=S)NC(C4=CC(=CC=C4)Br)N5C=CC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1R)-4-methylcyclohex-3-en-1-yl]pent-1-en-3-one](/img/structure/B12589155.png)


![5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B12589163.png)
![3-(Dimethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12589169.png)
![Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)-](/img/structure/B12589170.png)
![1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene](/img/structure/B12589171.png)

![4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12589196.png)

![[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane](/img/structure/B12589211.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide](/img/structure/B12589229.png)

